An In-depth Technical Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(2-phenylisopropyl ester)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the construction of complex and cyclic peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The defining feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of aspartic acid. This group offers the unique advantage of being labile to very mild acidic conditions, allowing for orthogonal deprotection strategies in the presence of other acid-sensitive groups like tert-butyl (tBu). This property is instrumental in minimizing the pervasive side reaction of aspartimide formation and enables sophisticated peptide modifications such as on-resin cyclization.
Core Chemical and Physical Properties
Fmoc-Asp(2-phenylisopropyl ester)-OH is a white to off-white solid, soluble in common organic solvents used in peptide synthesis such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[1] Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 200336-86-3[1][2][3] |
| Molecular Formula | C₂₈H₂₇NO₆[3] |
| Molecular Weight | 473.52 g/mol [2] |
| Appearance | White to off-white powder[4] |
| Storage | Store at -15°C[4] |
| Purity (Typical) | ≥97% (TLC)[2], ≥95.0% (HPLC) |
Synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH
While commercially available, understanding the synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH provides valuable insight into its chemistry. A general synthetic approach involves the esterification of the β-carboxyl group of a suitably protected aspartic acid derivative with 2-phenyl-2-propanol.
Experimental Protocol: Synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH
Materials:
-
Fmoc-Asp-OtBu
-
2-phenyl-2-propanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: Dissolve Fmoc-Asp-OtBu (1 equivalent), 2-phenyl-2-propanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the protected intermediate: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Selective removal of the t-butyl group: Dissolve the purified product in a solution of 50% TFA in DCM. Stir the mixture at room temperature for 2-4 hours.
-
Final work-up and isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting solid is the desired Fmoc-Asp(2-phenylisopropyl ester)-OH. The product can be further purified by recrystallization if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Asp(2-phenylisopropyl ester)-OH is in Fmoc-based SPPS.[2] Its utility shines in the synthesis of peptides prone to aspartimide formation and in the construction of cyclic peptides through side-chain to side-chain lactam bridges.
Mitigation of Aspartimide Formation
Aspartimide formation is a significant side reaction during Fmoc-SPPS, especially at Asp-Gly or Asp-Asn sequences, leading to impurities and reduced yield.[5] The bulky 2-phenylisopropyl ester group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus significantly reducing the rate of aspartimide formation compared to less bulky esters.[1][6]
On-Resin Peptide Cyclization
The mild acid lability of the 2-PhiPr group allows for its selective removal on-resin without cleaving other acid-labile protecting groups such as tBu, Boc, or the resin linker.[2][7] This orthogonality is key for on-resin cyclization strategies. A common strategy involves pairing Fmoc-Asp(O-2-PhiPr)-OH with an amino acid carrying a similarly labile protecting group, such as Fmoc-Lys(Mtt)-OH. The Mtt (4-methyltrityl) group is also cleaved under mild acidic conditions, allowing for the simultaneous deprotection of both side chains for subsequent lactam bridge formation.[8]
Experimental Protocol: On-Resin Side-Chain to Side-Chain Cyclization
Materials:
-
Peptide-resin with the linear sequence containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a fritted disk
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. Incorporate Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Selective Deprotection:
-
Prepare a fresh solution of 1% TFA in DCM (v/v).
-
Treat the resin with the 1% TFA/DCM solution for 2 minutes and drain. Repeat this process 10-15 times.[9] This repeated, short treatment minimizes side reactions.
-
Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x) to neutralize the resin and remove residual acid.
-
-
On-Resin Cyclization:
-
In a separate vessel, dissolve PyBOP (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude cyclic peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The use of Fmoc-Asp(2-phenylisopropyl ester)-OH generally leads to high purity and good yields of the target peptide, especially in cases prone to aspartimide formation.
| Peptide Sequence (Example) | Synthesis Method | Key Amino Acid Derivative | Crude Purity (%) | Overall Yield (%) | Reference |
| cyclo-[Lys-Ala-Asp-Gly-Phe] | On-resin cyclization | Fmoc-Asp(O-2-PhiPr)-OH | >85 | 35-45 | Hypothetical Data |
| H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Standard SPPS | Fmoc-Asp(O-2-PhiPr)-OH | >90 | 50-60 | Hypothetical Data |
Signaling Pathways and Logical Relationships
The decision-making process for utilizing Fmoc-Asp(2-phenylisopropyl ester)-OH in a synthesis strategy can be visualized as follows:
Conclusion
Fmoc-Asp(2-phenylisopropyl ester)-OH is a powerful tool for the synthesis of challenging peptides. Its ability to be selectively deprotected under very mild acidic conditions provides a robust solution for minimizing aspartimide formation and for the efficient on-resin synthesis of cyclic peptides. The detailed protocols and strategic considerations outlined in this guide are intended to enable researchers, scientists, and drug development professionals to effectively leverage this valuable reagent in their peptide synthesis endeavors, ultimately facilitating the creation of novel and complex peptide-based therapeutics and research tools.
References
- 1. CAS 200336-86-3: Fmoc-Asp(2-phenylisopropyl ester)-OH [cymitquimica.com]
- 2. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. lookchem.com [lookchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
